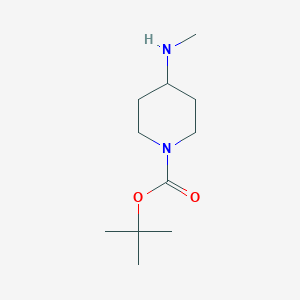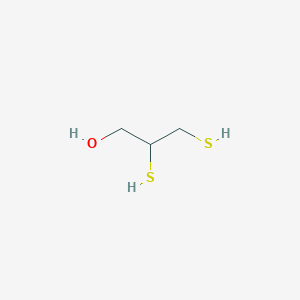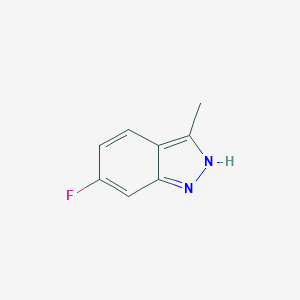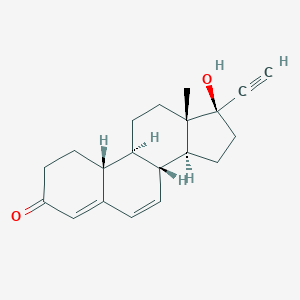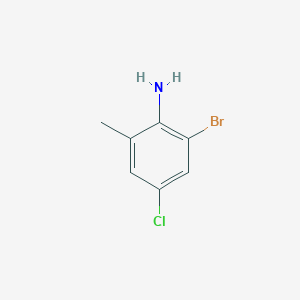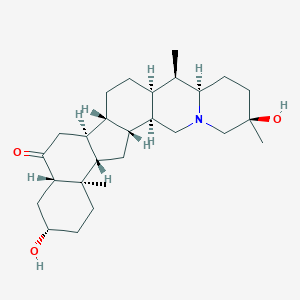
Taipaienine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taipaienine is a naturally occurring alkaloid found in a variety of plant species, including Corydalis yanhusuo and Fumaria officinalis. This compound has gained significant attention in recent years due to its potential therapeutic applications. Taipaienine has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. In
作用机制
The mechanism of action of Taipaienine is complex and not fully understood. However, it is believed to act on several different pathways in the body. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects.
生化和生理效应
Taipaienine has been found to possess a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, Taipaienine has been found to possess neuroprotective properties. It has been shown to protect against oxidative stress and reduce the production of reactive oxygen species (ROS). Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer.
实验室实验的优点和局限性
One of the advantages of using Taipaienine in lab experiments is its natural origin. Taipaienine is found in a variety of plant species, making it easy to obtain. Additionally, Taipaienine has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of using Taipaienine in lab experiments is its complex synthesis process. Additionally, the effects of Taipaienine can vary depending on the species of plant it is extracted from, making it difficult to standardize experiments.
未来方向
There are several future directions for research on Taipaienine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Taipaienine has been found to possess neuroprotective properties, making it a potential treatment for these conditions. Additionally, Taipaienine has been found to possess anti-tumor properties, making it a potential treatment for cancer. Finally, research on the synthesis of Taipaienine is ongoing, with the goal of developing a more efficient and cost-effective method of production.
Conclusion:
In conclusion, Taipaienine is a naturally occurring alkaloid with a wide range of biological activities. Its potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects, make it a promising compound for future research. While the synthesis of Taipaienine is complex, ongoing research is focused on developing a more efficient and cost-effective method of production. Overall, Taipaienine has the potential to be a valuable tool in the development of new treatments for a variety of medical conditions.
科学研究应用
Taipaienine has been the subject of numerous scientific studies in recent years. One of the most promising areas of research is its potential as an analgesic. Taipaienine has been found to activate the opioid receptors in the brain, leading to pain relief. Additionally, Taipaienine has been found to possess anti-inflammatory properties, making it a potential treatment for conditions such as arthritis.
属性
CAS 编号 |
151183-22-1 |
|---|---|
产品名称 |
Taipaienine |
分子式 |
C27H43NO3 |
分子量 |
429.6 g/mol |
IUPAC 名称 |
(1R,2S,6R,9R,10R,11R,14S,15S,18S,20S,23R,24S)-6,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO3/c1-15-17-4-5-18-19(21(17)13-28-14-26(2,31)8-7-24(15)28)11-22-20(18)12-25(30)23-10-16(29)6-9-27(22,23)3/h15-24,29,31H,4-14H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,23-,24-,26-,27-/m1/s1 |
InChI 键 |
XQSVIMODVULFBY-JPMWHBNYSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2CC[C@@H]3[C@H]([C@@H]2CN4[C@@H]1CC[C@@](C4)(C)O)C[C@H]5[C@H]3CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C |
SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
规范 SMILES |
CC1C2CCC3C(C2CN4C1CCC(C4)(C)O)CC5C3CC(=O)C6C5(CCC(C6)O)C |
同义词 |
taipaienine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



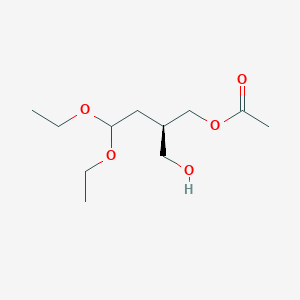
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

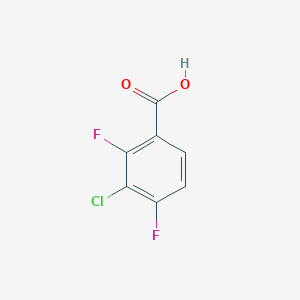
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
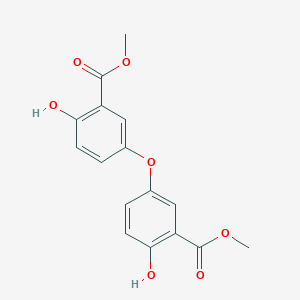
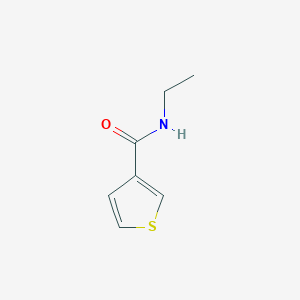
![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)
